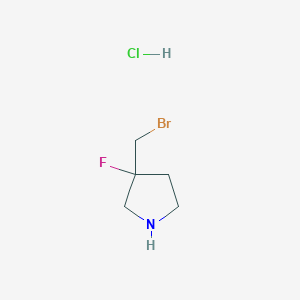
Ru-(R,R)-Ms-DENEB
Vue d'ensemble
Description
Ru-(R,R)-Ms-DENEB is a useful research compound. Its molecular formula is C25H29ClN2O3RuS+ and its molecular weight is 574.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 574.063082 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Research Utilization in Healthcare
- Research utilization (RU) is a strategic approach to enhance the quality of patient care. In Iran, nurses face barriers to RU, primarily organizational factors like inadequate facilities, insufficient time, lack of authority, and limited administrative support. Facilitators include enhanced education, support from knowledgeable colleagues, access to expert committees, improved English language skills, and better economic resources (Heydari & Emami Zeydi, 2014).
Bibliometric Analysis in Neurological Research
- A bibliometric analysis revealed that the quantity and quality of scientific productivity in multiple sclerosis and neuromyelitis optica spectrum disorder (MS/ NMOSD) research in the Southeast Asian (SEA) region are low. This finding urges researchers to produce more high-quality publications and calls for increased governmental R&D funding (Espiritu et al., 2019).
Comparative Study of Ergonomic Assessment Methods
- OWAS, RULA, and REBA are three prominent observational methods for assessing musculoskeletal loadings. The study compared these methods and found that RULA is most frequently used, despite having limitations in classifying leg postures. RULA generally assesses postural loads as higher risk levels and is significantly associated with musculoskeletal disorders (Kee, 2022).
Mass Spectrometry in Pharmaceutical Research
- Mass Spectrometry Imaging (MSI) has emerged as a potent tool in pharmaceutical R&D, assisting in understanding drug biodistribution, metabolism, and accumulation. MSI facilitates the delivery of safe and effective medicines by imaging the spatial distribution of drugs and metabolites on tissue surfaces (Swales et al., 2019).
Mécanisme D'action
Target of Action
It’s known that ruthenium complexes have been widely used in various fields such as photosensitizers, biomedical, semiconductor industry as well as catalysts .
Mode of Action
Ru-(R,R)-Ms-DENEB interacts with its targets through a process known as transfer hydrogenation (TH). In this process, ligands coordinate to the Ru center in a proper orientation with a labile group replaced by a hydrogen source (like methanol, isopropanol, formic acid, dioxane, THF), which facilitates the β-hydrogen transfer to generate metal hydride species (Ru-H) and produce the desired reduced product .
Biochemical Pathways
It’s known that ru catalyzed transfer hydrogenation (th) and asymmetric transfer hydrogenation (ath) reactions of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds have emerged as economic and powerful tools in organic synthesis .
Result of Action
It’s known that overexpression of certain proteins can lead to the formation of aggresomes, which are accompanied by the redistribution of the intermediate filament protein vimentin as well as by the recruitment of the proteasome, and the hsp70 and the chaperonin systems of chaperones .
Action Environment
It’s known that ru/ruo2 composites enable high hydrogen evolution reaction (her) activity to be pursued under non-acidic conditions because of the distinctive ru and ruo2 interface .
Propriétés
IUPAC Name |
chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVCMTQLLURTJX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3RuS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)


![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289967.png)
![[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B6289968.png)
![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)



![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)


